1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 295327-22-9
VCID: VC3753339
InChI: InChI=1S/C7H6N2O.ClH/c10-7-3-5-1-2-8-4-6(5)9-7;/h1-2,4H,3H2,(H,9,10);1H
SMILES: C1C2=C(C=NC=C2)NC1=O.Cl
Molecular Formula: C7H7ClN2O
Molecular Weight: 170.59 g/mol

1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride

CAS No.: 295327-22-9

Cat. No.: VC3753339

Molecular Formula: C7H7ClN2O

Molecular Weight: 170.59 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride - 295327-22-9

Specification

CAS No. 295327-22-9
Molecular Formula C7H7ClN2O
Molecular Weight 170.59 g/mol
IUPAC Name 1,3-dihydropyrrolo[2,3-c]pyridin-2-one;hydrochloride
Standard InChI InChI=1S/C7H6N2O.ClH/c10-7-3-5-1-2-8-4-6(5)9-7;/h1-2,4H,3H2,(H,9,10);1H
Standard InChI Key UKGNEBJXEKPKRW-UHFFFAOYSA-N
SMILES C1C2=C(C=NC=C2)NC1=O.Cl
Canonical SMILES C1C2=C(C=NC=C2)NC1=O.Cl

Introduction

Chemical Structure and Properties

1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride is the hydrochloride salt of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one, which is also known by its IUPAC name 1,3-dihydropyrrolo[2,3-c]pyridin-2-one. The parent compound features a fused bicyclic structure consisting of pyrrole and pyridine rings with a lactam functionality. The hydrochloride salt is formed when the basic nitrogen atom in the parent structure is protonated by hydrochloric acid, resulting in improved solubility and stability characteristics.

Structural Characteristics

The parent compound 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one has a molecular formula of C7H6N2O with a molecular weight of 134.14 g/mol. The hydrochloride salt would have a molecular formula of C7H6N2O·HCl, increasing its molecular weight accordingly. The compound's heterocyclic structure contains key functional groups that contribute to its chemical reactivity and biological activity:

  • Fused pyrrole-pyridine ring system

  • Lactam functionality (cyclic amide)

  • Protonated nitrogen atom (in the salt form)

Physicochemical Properties

The hydrochloride salt form significantly alters the physicochemical properties of the compound compared to its parent structure. These differences are summarized in Table 1 below:

PropertyParent CompoundHydrochloride SaltSignificance
SolubilityLimited in aqueous mediaEnhanced water solubilityImproved bioavailability and ease of formulation
CrystallinityCrystalline solidTypically more crystallineBetter stability and handling properties
Melting PointLowerGenerally higherIndicator of enhanced lattice strength
pH in SolutionNearly neutralAcidicAffects chemical stability and biological interactions
HygroscopicityLess hygroscopicMore hygroscopicImpacts storage requirements

The improved water solubility of the hydrochloride salt makes it particularly useful for biological testing and pharmaceutical formulations, as it facilitates dissolution in aqueous environments similar to biological systems.

Synthesis and Preparation Methods

Synthetic Routes to Parent Compound

The synthesis of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one typically involves multi-step procedures starting from appropriately substituted pyridine derivatives. Common synthetic strategies include:

Reductive Cyclization Method

This approach begins with chlorination of substituted nitropyridines using phosphorus oxychloride, followed by condensation with dimethylformamide dimethyl acetal and subsequent reductive cyclization using iron in acetic acid to form the key pyrrole ring.

Alternative Synthetic Approaches

Other synthetic routes may involve palladium-catalyzed coupling reactions or intramolecular amidation strategies to construct the bicyclic framework. These methods can offer advantages in terms of regioselectivity and functional group compatibility.

Preparation of the Hydrochloride Salt

The conversion of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one to its hydrochloride salt typically follows standard salt formation procedures:

  • Dissolution of the parent compound in an appropriate organic solvent (e.g., diethyl ether, THF)

  • Addition of hydrogen chloride solution (typically in diethyl ether)

  • Precipitation of the hydrochloride salt

  • Filtration and purification by recrystallization

This salt formation process significantly enhances the compound's aqueous solubility while maintaining the core structural features responsible for its biological activity.

Scale-Up Considerations

For industrial-scale production, the synthesis would typically employ:

  • Continuous flow reactors for improved efficiency

  • Automated systems to ensure consistent quality

  • Carefully controlled reaction conditions to minimize byproduct formation

  • Optimized purification procedures suitable for large-scale operations

Chemical Reactivity and Reactions

Reactivity Profile

The chemical reactivity of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride is influenced by both its heterocyclic structure and the presence of the hydrochloride moiety. Key aspects of its reactivity include:

Acid-Base Properties

As a hydrochloride salt, the compound can readily participate in acid-base reactions. In aqueous solutions, it partially dissociates to release the free base form and hydrogen chloride. This property is particularly important in pharmaceutical applications where pH-dependent solubility affects drug delivery.

Nucleophilic and Electrophilic Sites

The compound contains several reactive sites:

  • The pyridine nitrogen can act as a nucleophile (though less so when protonated in the salt form)

  • The lactam carbonyl is susceptible to nucleophilic attack

  • The aromatic rings can undergo electrophilic substitution reactions under appropriate conditions

Common Reaction Types

Based on its structure, 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride can participate in various reaction types, summarized in Table 2:

Reaction TypeReactive SiteTypical ReagentsPotential Applications
OxidationPyrrole ringKMnO4, CrO3Modification of electronic properties
ReductionLactam groupH2/Pd-C, LiAlH4Creation of amine derivatives
N-AlkylationLactam nitrogenAlkyl halides, baseIntroduction of side chains
Electrophilic SubstitutionAromatic ringsHalogenation reagentsIntroduction of functional groups
Nucleophilic SubstitutionActivated positionsAmines, thiolsDiversity-oriented synthesis

These reactions provide valuable pathways for structural modification, enabling the development of derivatives with optimized properties for specific applications.

Biological Activity and Mechanism of Action

Pharmacological Profile

1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride and its derivatives exhibit significant biological activities across several therapeutic areas:

Enzyme Inhibition

Derivatives of this compound have demonstrated inhibitory activity against various enzymes, most notably fibroblast growth factor receptors (FGFRs). The mechanism typically involves:

  • Binding to the ATP pocket of the kinase domain

  • Preventing phosphorylation of downstream substrates

  • Disrupting signaling cascades critical for cell proliferation and survival

Anticancer Properties

In vitro studies have shown that compounds containing this structural scaffold can inhibit the proliferation of various cancer cell lines, particularly:

  • Breast cancer cells (e.g., 4T1, MDA-MB-231)

  • Other malignancies where FGFR signaling plays a crucial role

Table 3 summarizes observed anticancer activities of related compounds:

Cell LineCancer TypeIC50 RangeProposed Mechanism
4T1Breast cancer1-10 μMFGFR inhibition, apoptosis induction
MDA-MB-231Triple-negative breast cancer2-7 μMCell cycle arrest, antiproliferative
VariousFGFR-dependent tumors0.5-15 μMDisruption of growth signaling

Structure-Activity Relationships

Extensive research on structure-activity relationships has identified key structural features that influence the biological activity of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one derivatives:

Essential Pharmacophore Elements

  • The fused pyrrole-pyridine ring system serves as a rigid scaffold that properly orients functional groups for target interaction

  • The lactam functionality provides both hydrogen bond acceptor capabilities and influences electronic distribution

  • The positioning of nitrogen atoms creates specific hydrogen bonding patterns critical for target recognition

Impact of Structural Modifications

Table 4 outlines how various structural modifications affect biological activity:

Modification SiteType of ModificationEffect on ActivityEffect on Properties
Pyrrole RingHalogenationOften increases potencyImproves metabolic stability
Lactam GroupN-AlkylationVariable effects on bindingIncreases lipophilicity
Pyridine RingIntroduction of substituentsCan enhance selectivityModifies electronic properties
Salt FormationHydrochlorideMaintains core activityImproves solubility, stability

These structure-activity insights guide rational design of optimized derivatives for specific therapeutic applications.

Research AreaSpecific ApplicationsStage of Development
OncologyFGFR inhibitors for solid tumorsPreclinical to early clinical
InflammationCytokine pathway modulatorsPreclinical
NeuroscienceNeuroprotective agentsEarly discovery
Synthetic MethodologyImproved access to derivativesOngoing
Drug DeliverySalt form optimizationApplied research

These diverse applications highlight the significant potential of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride in advancing multiple research fields.

Analytical Methods and Characterization

Spectroscopic Identification

The characterization of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride typically employs multiple spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy reveals characteristic signals for:

  • Aromatic protons (δ 7-8 ppm)

  • NH proton (δ 10-11 ppm, often broadened in the hydrochloride salt)

  • Methylene protons (δ 3-4 ppm)

13C NMR provides complementary structural information, with the lactam carbonyl carbon appearing at approximately δ 170-175 ppm.

Mass Spectrometry

Mass spectrometric analysis typically shows:

  • Molecular ion peak corresponding to the parent compound

  • Characteristic fragmentation patterns

  • High-resolution mass confirmation

Infrared Spectroscopy

Key IR absorption bands include:

  • N-H stretching (3200-3400 cm-1)

  • C=O stretching (1650-1700 cm-1)

  • Aromatic C=C stretching (1400-1600 cm-1)

Comparative Analysis with Related Compounds

Structural Analogs

1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride belongs to a broader family of heterocyclic compounds. Table 6 compares it with structurally related analogs:

CompoundStructural DifferenceEffect on PropertiesEffect on Activity
1H-Pyrrolo[2,3-b]pyridineDifferent position of pyridine NAltered electronic distributionDifferent binding profile
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridineReduced lactamIncreased basicityModified target interactions
1H-Pyrazolo[3,4-b]pyridineDifferent heterocycleAltered H-bonding patternDifferent selectivity profile
1H-IndoleLacks pyridine NMore lipophilicDifferent pharmacological profile

These structural relationships provide valuable insights for molecular design and optimization .

Pharmacological Comparison

The pharmacological properties of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride can be compared with other heterocyclic scaffolds used in drug discovery:

  • Indole-based compounds: Generally more lipophilic with diverse pharmacology

  • Benzimidazoles: Often target different enzyme families

  • Quinoline derivatives: Frequently used in antimicrobial applications

This comparative analysis helps researchers select the most appropriate scaffold for specific therapeutic targets.

Future Research Directions

Therapeutic Development Opportunities

Several promising avenues exist for future research on 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride:

Targeted Cancer Therapies

Development of highly selective FGFR inhibitors with improved pharmacokinetics remains an active area of investigation, with potential applications in resistant cancers.

Combination Approaches

Exploration of synergistic effects when combined with established therapies could overcome resistance mechanisms and enhance treatment efficacy.

Expanded Disease Applications

Investigation of efficacy in additional disease models beyond cancer, including inflammatory conditions and neurological disorders.

Green Chemistry Approaches

Development of environmentally friendly synthetic methods that reduce solvent use and toxic reagents while maintaining yield and purity.

Advanced Formulation Technologies

Creation of specialized delivery systems to optimize the pharmacokinetic profile of the hydrochloride salt form, potentially including:

  • Nanoparticle formulations

  • Controlled-release systems

  • Targeted delivery approaches

Computational Design

Implementation of advanced computational tools to predict optimal modifications for enhanced selectivity and reduced off-target effects.

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